Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate
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Overview
Description
Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate is an organic compound with the molecular formula C8H14O4. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a hydroxy group and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an epoxide with a nucleophile under basic conditions to form the oxetane ring.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions. This can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.
Esterification: The final step involves the esterification of the hydroxyoxetane with ethyl 2-methylpropanoate. This can be done using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Formation of ethyl 2-(3-oxetan-3-yl)-2-methylpropanoate.
Reduction: Formation of ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanol.
Substitution: Formation of ethyl 2-(3-chlorooxetan-3-yl)-2-methylpropanoate.
Scientific Research Applications
Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active oxetane moiety, which can then interact with enzymes and receptors.
Comparison with Similar Compounds
Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-(3-hydroxyoxetan-3-yl)acetate: Similar structure but with an acetate group instead of a methylpropanoate group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(3-chlorooxetan-3-yl)-2-methylpropanoate: Similar structure but with a chloro group instead of a hydroxy group.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-13-7(10)8(2,3)9(11)5-12-6-9/h11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHRZYYLKSTZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1(COC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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